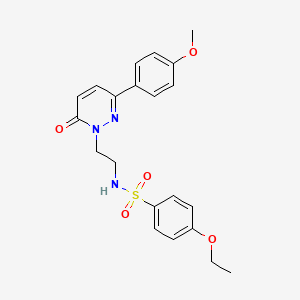

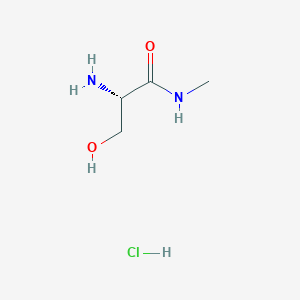

![molecular formula C23H13F6NO B2602836 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-91-2](/img/structure/B2602836.png)

2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Nonlinear Optical (NLO) Properties

Quinoline and its derivatives have been extensively studied for their exciting perspectives in biological and nonlinear optical (NLO) research. Through experimental and computational studies, novel arylated quinolines have shown significant NLO properties, indicating potential uses in technology-related applications. The synthesized compounds exhibit enormous molecular stability due to hyperconjugative interactions and electron donating capabilities, making them excellent candidates for NLO applications (Khalid et al., 2019).

Fluorescent Chemosensors

Quinoline derivatives have been synthesized and used as fluorescent sensors for the recognition of specific ions by colorimetry/fluorescence. These compounds exhibit strong fluorescence upon coordination with targeted ions, demonstrating their potential as reversible and visible colorimetric/fluorescent chemosensors with large Stoke's shifts. This application is critical for environmental monitoring, biological imaging, and the development of diagnostic tools (Zhao et al., 2014).

Polymer Electrolytes for Fuel Cells

Quinoline-based monomers have been synthesized and polymerized to create linear aromatic polyethers as polymer electrolytes for high-temperature polymer electrolyte membrane fuel cells (HT-PEM FCs). These wholly aromatic crosslinked polymeric electrolyte membranes show enhanced chemical and mechanical properties, high conductivity values, and promising performance at elevated temperatures, indicating their potential for energy conversion applications (Kallitsis et al., 2018).

Antimicrobial and Antioxidant Activities

Research on quinoline analogues has also explored their antimicrobial and antioxidant activities. The synthesis of new quinoline derivatives has demonstrated significant potential in combating various bacterial and fungal pathogens. Some compounds exhibit excellent radical scavenger properties, suggesting their usefulness in developing new antimicrobial and antioxidant agents (Bhosale et al., 2013).

Excited-state Intramolecular Proton Transfer (ESIPT)

Quinoline derivatives have been synthesized and their photophysical properties studied, revealing dual emissions (normal emission and ESIPT emission) with large Stokes shifts. These properties are influenced by solvent polarity, indicating the derivatives' potential applications in photophysical and photochemical studies (Padalkar & Sekar, 2014).

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F6NO/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYCBDGUOJBXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

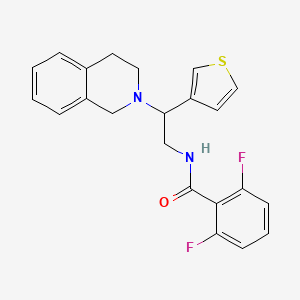

![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

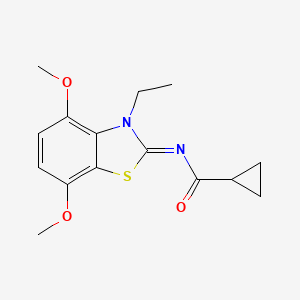

![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)

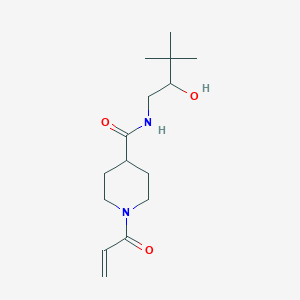

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

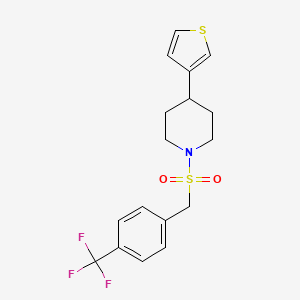

![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B2602772.png)

![1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2602773.png)